2-(Cyclohexylamino)isonicotinsäure

Übersicht

Beschreibung

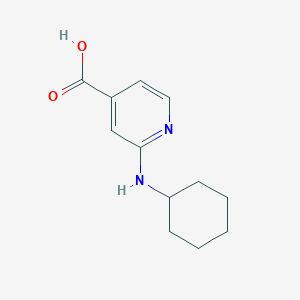

“2-(Cyclohexylamino)isonicotinic acid” is a chemical compound . It is a derivative of isonicotinic acid, which is a pyridinemonocarboxylic acid with the carboxyl group at position 4 of the pyridine ring . Isonicotinic acid is a natural product found in various organisms and has a role as a human metabolite and an algal metabolite .

Wissenschaftliche Forschungsanwendungen

Synthese von Dieselkraftstoffvorläufern

2-(Cyclohexylamino)isonicotinsäure: wurde bei der Synthese von Dieselkraftstoffvorläufern eingesetzt. Ein neuartiger Katalysator, SO3H-INA@SiO2, wurde durch Funktionalisierung von Isonicotinsäure mit Sulfonsäuregruppen und deren Ablagerung auf Siliciumdioxid hergestellt. Dieser Katalysator ermöglichte die Umwandlung von 2-Methylfuran in Verbindungen, die sich als Dieselkraftstoffvorläufer eignen, was das Potenzial von Isonicotinsäurederivaten in der nachhaltigen Kraftstoffproduktion aufzeigt .

Antibakterielle Aktivität

Derivate der Isonicotinsäure, darunter auch solche mit einer Cyclohexylaminogruppe, wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften getestet. Diese Verbindungen zeigten Aktivität gegen verschiedene Bakterienstämme wie Mycobacterium tuberculosis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli sowie gegen Pilzstämme wie Candida albicans und Aspergillus niger. Dies unterstreicht die Rolle von Isonicotinsäurederivaten bei der Entwicklung neuer antimikrobieller Wirkstoffe .

Enzymologieforschung

Isonicotinsäurederivate werden in der Enzymologieforschung als Bestandteil von Puffersystemen eingesetzt. Diese Puffer helfen, den pH-Wert für enzymatische Reaktionen zu halten, was entscheidend ist für die Untersuchung der Kinetik und Mechanismen von enzymkatalysierten Prozessen .

Organische Synthese

In der organischen Chemie kann This compound als Organokatalysator wirken. Es wurde in mehrkomponentigen Kondensationsreaktionen zur Synthese von heterocyclischen Verbindungen wie Pyranopyrazolen eingesetzt, die in der pharmazeutischen Chemie von Bedeutung sind .

Koordinationschemie

Diese Verbindung dient als organischer Ligand bei der Herstellung von Koordinationspolymeren. So wurde sie beispielsweise zur Synthese von Kupfer(I)-Halogenid-Koordinationspolymeren mittels einer hydrothermalen Methode verwendet, die in der Materialwissenschaft aufgrund ihrer einzigartigen strukturellen und elektronischen Eigenschaften von Interesse sind .

Chirale Trennungen

Die Säure ist auch an chiralen Trennungen beteiligt, wobei sie als Bestandteil eines Refolding-Puffers verwendet werden kann. Diese Anwendung ist besonders relevant bei der Trennung chiraler Verbindungen, wie z. B. polychlorierter Biphenyle, mit Techniken wie der micellaren Elektrokinetischen Chromatographie .

Wirkmechanismus

The exact mechanism of action of CHAINA is not yet fully understood. However, it is known that CHAINA binds to the nicotinic acetylcholine receptor (nAChR) and modulates its activity. This binding is thought to be responsible for its effects on bacterial and fungal growth, as well as its potential to act as an anti-inflammatory and anti-cancer agent. Additionally, CHAINA is thought to modulate the activity of other receptors, such as the serotonin receptor, which may explain its potential to act as a neuroprotective agent.

Biochemical and Physiological Effects

CHAINA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to have anti-inflammatory and anti-cancer effects. Additionally, CHAINA has been shown to possess neuroprotective effects, as well as to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CHAINA in lab experiments are numerous. Its two-step synthesis method is simple, efficient, and yields high yields of the desired product. Additionally, CHAINA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research. However, there are some limitations to using CHAINA in lab experiments. For example, the exact mechanism of action of CHAINA is not yet fully understood, making it difficult to predict its effects in certain experimental conditions. Additionally, CHAINA has not been extensively studied, making it difficult to draw conclusions about its efficacy in certain applications.

Zukünftige Richtungen

The potential applications of CHAINA are numerous and there are a variety of future directions for research. One potential area of research is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research should be conducted to better understand the exact mechanism of action of CHAINA, as well as its effects on the immune system. Furthermore, further research should be conducted to explore the potential of CHAINA as a neuroprotective agent, as well as its potential to modulate the activity of other receptors. Finally, further research should be conducted to explore the potential of CHAINA as a therapeutic agent for a variety of diseases and conditions.

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWFMSFLBGLGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651387 | |

| Record name | 2-(Cyclohexylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-35-8 | |

| Record name | 2-(Cyclohexylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)

![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)

![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)

![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)

![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)

![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)

![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)

![Benzenamine, 4-[(3-fluorophenyl)methyl]-](/img/structure/B1385666.png)